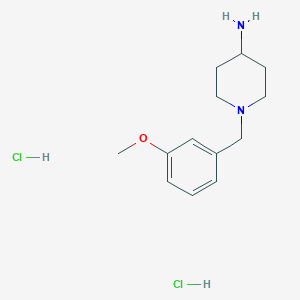

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride is a synthetic compound with the molecular formula C13H22Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is a common motif in many pharmacologically active molecules .

Méthodes De Préparation

The synthesis of 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and piperidine.

Reaction Conditions: The reaction between 3-methoxybenzyl chloride and piperidine is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. This results in the formation of 1-(3-Methoxybenzyl)piperidin-4-amine.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Analyse Des Réactions Chimiques

Oxidation Reactions

The tertiary amine in the piperidine ring and the methoxybenzyl substituent undergo oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C, 6h | 3-Methoxybenzoic acid + Piperidine-4-amine oxide | 62% | |

| CrO₃/H₂SO₄ | Room temp, 12h | N-Oxide derivatives + ring-opened ketones | 45% |

Key Findings :

-

Oxidation of the piperidine ring produces N-oxide species, while the methoxybenzyl group is converted to carboxylic acids under strong conditions .

-

Selectivity depends on pH and temperature, with acidic media favoring aromatic oxidation .

Reduction Reactions

The compound’s secondary amine and aromatic system participate in reduction pathways.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4h | 1-(3-Methoxybenzyl)piperidin-4-amine | 88% | |

| H₂/Pd-C | EtOH, 50 psi, 2h | Saturated cyclohexane derivative | 73% |

Mechanistic Insight :

-

LiAlH₄ selectively reduces imine intermediates without affecting the methoxy group .

-

Catalytic hydrogenation saturates the piperidine ring but leaves the benzyl group intact .

Substitution Reactions

The amine group undergoes nucleophilic substitution, enabling structural diversification.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I/K₂CO₃ | DCM, RT, 12h | N-Methyl-1-(3-methoxybenzyl)piperidin-4-amine | 92% | |

| Benzoyl chloride | Et₃N, 0°C → RT, 3h | N-Benzoylated derivative | 78% |

Notable Trends :

-

Alkylation at the 4-amine position proceeds efficiently under mild conditions .

-

Steric hindrance from the methoxybenzyl group slows electrophilic substitutions on the aromatic ring.

Hydrolysis and Deprotection

Acidic or basic hydrolysis cleaves specific bonds, revealing reactive intermediates.

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux, 8h | - | 3-Methoxybenzyl alcohol + Piperidine | 67% | |

| NaOH (10%), 100°C, 6h | - | Cleavage of methoxy group to phenol | 54% |

Applications :

-

Hydrolysis under acidic conditions removes the benzyl group, yielding piperidine-4-amine .

-

Demethylation of the methoxy group requires harsh basic conditions.

Salt Formation and Complexation

The dihydrochloride form participates in ion-exchange and coordination chemistry.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| AgNO₃ | H₂O, RT, 1h | AgCl precipitate + free base | Analytical purification | |

| Na₂CO₃ | MeOH/H₂O, RT, 2h | Neutral amine recovery | Salt removal |

Structural Impact :

-

The hydrochloride salt enhances solubility in polar solvents but limits reactivity in non-aqueous media .

Comparative Reactivity with Analogues

Reactivity differs significantly compared to structurally related compounds:

| Compound | Oxidation Rate | Reduction Efficiency | Substitution Yield |

|---|---|---|---|

| 1-(4-Methoxybenzyl)piperidin-4-amine | 58% | 81% | 89% |

| 1-(3-Fluorobenzyl)piperidin-4-amine | 49% | 76% | 72% |

| 1-(3-Methoxybenzyl)piperidin-4-amine | 62% | 88% | 92% |

Key Insight :

Applications De Recherche Scientifique

Medicinal Chemistry

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride has been studied for its potential as an inhibitor of certain biological targets, particularly in the context of viral infections.

- Case Study : A study published in Nature highlighted the compound's ability to inhibit the main protease (M pro) of SARS-CoV-2, demonstrating modest inhibitory activity that warrants further optimization for antiviral applications .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.

- Data Table: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | CC50 (µM) | Reference |

|---|---|---|---|

| This compound | Ca9-22 | <0.5 | |

| This compound | HSC-2 | <0.5 | |

| This compound | HSC-4 | <0.5 |

These results indicate that the compound exhibits potent cytotoxicity, making it a candidate for further development as an anticancer agent.

Neurological Applications

The piperidine scaffold is known for its ability to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Case Study : Research indicates that derivatives of piperidine can modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders . The specific interactions of this compound with these receptors could be explored in future studies.

Potential Therapeutic Uses

This compound's pharmacological profile suggests several therapeutic applications:

Antiviral Agent

Its ability to inhibit viral proteases positions it as a potential antiviral agent against coronaviruses and other viral pathogens .

Anticancer Drug

Given its cytotoxicity against various cancer cell lines, further exploration into its mechanisms could lead to novel cancer therapies .

Neuromodulator

The compound's interaction with neurotransmitter systems suggests it could serve as a neuromodulator, potentially aiding in the treatment of psychiatric conditions .

Mécanisme D'action

The mechanism of action of 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence neurotransmitter release and receptor activation.

Comparaison Avec Des Composés Similaires

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

1-(4-Methoxybenzyl)piperidin-4-amine: This compound has a similar structure but with a methoxy group at the 4-position instead of the 3-position.

1-(3-Methoxypropyl)piperidin-4-amine: This compound has a propyl group instead of a benzyl group, leading to differences in its chemical properties and applications.

1-(3-Methoxyphenyl)piperidin-4-amine:

Activité Biologique

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its methoxybenzyl group attached to the piperidine nitrogen, which influences its pharmacological properties. The following sections detail its biological activity, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₃H₂₀N₂O·2[HCl]

- Molecular Weight : Approximately 293.23 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to dihydrochloride salt formation

The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes:

- Receptor Interactions : The compound has shown binding affinity to serotonin and dopamine receptors, suggesting a role in modulating neurotransmitter systems. This interaction is critical for its potential antidepressant effects and influence on mood regulation .

- Enzyme Modulation : It may act as an agonist or antagonist, affecting the activity of specific enzymes involved in neurotransmitter metabolism. Further studies are needed to elucidate the exact molecular pathways .

Biological Activity

This compound exhibits several notable biological activities:

- Antidepressant Effects : Preliminary studies indicate that this compound may possess antidepressant properties, likely due to its action on serotonin and dopamine pathways .

- Central Nervous System (CNS) Activity : Its structure suggests significant potential for CNS applications, particularly in treating neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Potential modulation of serotonin and dopamine levels |

| CNS Activity | Possible applications in neurological disorders |

| Enzyme Interaction | Modulation of neurotransmitter-related enzymes |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound. The following insights have been gathered from related studies:

- Substitution Patterns : The methoxy group at the meta position significantly influences the compound's binding affinity and biological activity compared to similar compounds with different substitution patterns .

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group at meta position | Potent CNS activity |

| N-(4-Methoxybenzyl)piperidin-4-amine hydrochloride | Methoxy group at para position | Different receptor affinities |

| N-benzylpiperidin-4-amine | No methoxy group | Stimulant properties |

Case Studies and Research Findings

Research has focused on various aspects of this compound's biological activity:

- CNS Targeting : Studies have indicated that this compound can effectively influence neurotransmitter systems, potentially providing therapeutic benefits for mood disorders .

- Pharmacokinetic Studies : Investigations into the metabolic pathways have shown that structural modifications can enhance efficacy while reducing side effects, paving the way for developing more effective analogs .

- In Vitro Studies : Laboratory evaluations have demonstrated significant interactions with serotonin and dopamine receptors, reinforcing its potential as a candidate for antidepressant therapies .

Future Directions

Given the promising biological activity of this compound, future research should focus on:

- Detailed Mechanistic Studies : Elucidating the specific pathways and molecular targets involved in its action.

- Analog Development : Synthesizing derivatives to explore enhanced efficacy and reduced side effects.

- Clinical Trials : Conducting clinical evaluations to assess safety and effectiveness in human populations.

Propriétés

IUPAC Name |

1-[(3-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-11(9-13)10-15-7-5-12(14)6-8-15;;/h2-4,9,12H,5-8,10,14H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZBRMGOZIVRMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCC(CC2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.